Simiarenol (CAS 1615-94-7) is a specialized e:b-friedo-hopane-type pentacyclic triterpene utilized primarily as an analytical reference standard and biosynthetic marker in agricultural biotechnology and natural product chemistry. Characterized by its specific five-membered E-ring and a molecular weight of 426.73 g/mol, it serves as a critical biomarker for cuticular wax composition in drought-tolerant monocots, such as sorghum. Unlike more ubiquitous triterpenes like lupeol or beta-amyrin, simiarenol's specific structural conformation and thermal profile (melting point 202–204 °C) make it indispensable for validating oxidosqualene cyclase (OSC) specificity in engineered microbial strains and for precise chromatographic quantification in complex plant extracts[1].
Substituting simiarenol with more common pentacyclic triterpenes, such as lupeol, alpha-amyrin, or oleanolic acid, compromises analytical accuracy in both agricultural phenotyping and synthetic biology. Because simiarenol is the direct product of specific oxidosqualene cyclases (e.g., ZmOSC1) and a primary constituent of specific drought-resistant cuticular waxes, generic lupane or oleanane standards cannot serve as quantitative proxies. Furthermore, in structure-activity relationship (SAR) studies, simiarenol's distinct five-carbon E-ring provides a necessary structural baseline that cannot be replicated by taraxastane-type triterpenes, which exhibit vastly different bioactivity profiles, such as P-glycoprotein modulation [1]. Relying on generic substitutes leads to the misidentification of biosynthetic pathways and the inaccurate quantification of crop resilience markers.
In the phenotyping of drought-tolerant monocots, simiarenol emerges as a dominant cuticular wax component, necessitating its use as a specific analytical standard. Quantitative profiling of adult plant leaves demonstrates that simiarenol constitutes up to 11.7% of the total wax composition, significantly outpacing other triterpenoids such as α-amyrin (7.7%) and β-amyrin (6.7%) [1]. Utilizing α-amyrin as a generic proxy would result in a substantial underestimation of the triterpenoid fraction critical to the plant's desiccation resistance.
| Evidence Dimension | Relative abundance in specific monocot cuticular wax |
| Target Compound Data | 11.7% of total wax |
| Comparator Or Baseline | α-amyrin (7.7%) and β-amyrin (6.7%) |
| Quantified Difference | 51.9% higher abundance than α-amyrin |
| Conditions | GC-MS quantification of adult leaf cuticular wax extracts |
Procurement of the exact simiarenol standard is essential for agricultural biotech laboratories to accurately quantify drought-resistance biomarkers without analytical bias.
The validation of engineered microbial strains for triterpene production relies heavily on distinguishing specific cyclase products. When novel oxidosqualene cyclases (OSCs) such as ZmOSC1 from maize are expressed, the catalytic mechanism specifically generates simiarenol alongside hop-17(21)-en-3-ol, rather than the standard lupeol or amyrin products typical of other plant OSCs [1]. Without a high-purity simiarenol standard, differentiating this e:b-friedo-hopane-type cyclization from generic lupane or oleanane pathways via GC-MS or HPLC is analytically impossible.
| Evidence Dimension | Biosynthetic product specificity |
| Target Compound Data | Primary cyclization product of ZmOSC1 |
| Comparator Or Baseline | Lupeol and amyrins (products of standard plant OSCs) |
| Quantified Difference | Exclusive marker for e:b-friedo-hopane-type cyclization vs lupane/oleanane pathways |
| Conditions | Microbial expression of ZmOSC1 and subsequent metabolite profiling |
Synthetic biology workflows require simiarenol to confirm the successful integration and catalytic fidelity of specific engineered OSCs.
In the isolation of bioactive compounds from complex plant matrices, simiarenol exhibits distinct physicochemical properties that dictate downstream processing. Simiarenol crystallizes as white needles with a specific melting point of 202–204 °C and an Rf value of 0.40 (in n-hexane/EtOAc 9/1). In contrast, co-occurring triterpenes like oleanolic acid present drastically different thermal profiles (mp 308–310 °C) and chromatographic mobilities (Rf 0.26 in n-hexane/EtOAc 8/2) [1]. These quantitative differences necessitate the use of simiarenol as a precise retention time and thermal baseline standard during fractionation.
| Evidence Dimension | Melting point and chromatographic mobility |
| Target Compound Data | mp 202–204 °C; Rf 0.40 (n-hexane/EtOAc 9/1) |
| Comparator Or Baseline | Oleanolic acid (mp 308–310 °C; Rf 0.26 in n-hexane/EtOAc 8/2) |
| Quantified Difference | >100 °C difference in melting point; distinct Rf separation |
| Conditions | Silica gel column chromatography and Kruss M5000 melting point analysis |
Accurate procurement of simiarenol ensures reproducible method development for the extraction and purification of specific pentacyclic triterpenes.
Simiarenol serves as a critical structural negative control in pharmacological assays evaluating P-glycoprotein (P-gp) modulation. Due to its specific five-carbon E-ring structure, simiarenol is ineffective at modulating P-gp, showing a Fluorescence Activity Ratio (FAR) near baseline even at concentrations of 40.0 μg/ml. In stark contrast, taraxastane-type triterpenes like 21α-hydroxytaraxasterol demonstrate potent multidrug resistance reversal with a FAR of 100.0 at the same concentration [1]. Utilizing simiarenol allows researchers to quantitatively isolate the importance of E-ring hydroxylation and ring expansion in drug design.
| Evidence Dimension | P-glycoprotein modulation (Fluorescence Activity Ratio) |
| Target Compound Data | Ineffective (FAR ~1.0 at 40.0 μg/ml) |
| Comparator Or Baseline | 21α-hydroxytaraxasterol (FAR = 100.0 at 40.0 μg/ml) |
| Quantified Difference | ~100-fold difference in FAR activity |
| Conditions | Human MDR1 gene-transfected mouse lymphoma cell assay |
Procuring simiarenol provides medicinal chemists with an essential structural baseline to validate the efficacy of novel triterpenoid MDR modulators.
Directly following its dominance in cuticular waxes, simiarenol is the required analytical standard for quantifying drought tolerance biomarkers in sorghum and other monocots[1].
Based on its specific generation via oxidosqualene cyclases like ZmOSC1, simiarenol is necessary to validate the catalytic specificity of engineered microbial strains producing e:b-friedo-hopane-type triterpenes [2].
Given its distinct melting point (202–204 °C) and Rf values, simiarenol is utilized as a chromatographic and thermal reference standard for optimizing the fractionation of complex plant extracts [3].
As a structural baseline with a five-carbon E-ring, simiarenol is essential for comparative assays evaluating the P-glycoprotein modulation and multidrug resistance reversal of novel triterpenoid derivatives[4].